molecular formula C18H20N2O2 B368102 {1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 871547-15-8

{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368102
CAS No.: 871547-15-8
M. Wt: 296.4g/mol
InChI Key: WVPBSKXPQUQISJ-UHFFFAOYSA-N
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Description

{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a chemical compound with a complex structure that includes a benzimidazole core and a phenoxyethyl side chain

Preparation Methods

The synthesis of {1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxyethyl side chain. The final step involves the addition of the methanol group. Reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, where halogenated derivatives can be formed using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific enzymes and receptors.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of {1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The phenoxyethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Pathways involved in its action include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to {1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol include:

    1-(2-(3,5-Dimethylphenoxy)ethyl)-1H-indole-3-carbaldehyde: This compound shares a similar phenoxyethyl side chain but has an indole core instead of benzimidazole.

    N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a different core structure but similar functional groups. The uniqueness of this compound lies in its specific combination of the benzimidazole core and phenoxyethyl side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-11,21H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPBSKXPQUQISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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